molecular formula C6H10N2O4S B1361075 Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate CAS No. 34840-23-8

Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate

Cat. No. B1361075
CAS RN: 34840-23-8
M. Wt: 206.22 g/mol
InChI Key: KHBXLYPOXVQKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” is a chemical compound with the molecular formula C6H10N2O4S . It is used in laboratory settings for the synthesis of substances .


Synthesis Analysis

The synthesis of carbamates, such as “Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate”, involves the reaction of amines with acyl halides or anhydrides . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, which has broad functional group tolerance and a streamlined workup procedure .


Molecular Structure Analysis

The molecular weight of “Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” is 206.22 g/mol .


Chemical Reactions Analysis

Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . They can be used effectively for peptide synthesis .


Physical And Chemical Properties Analysis

“Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” has a molecular weight of 206.22 g/mol .

Scientific Research Applications

Bioefficacy in Animal Nutrition

Research has shed light on the importance of certain methionine sources such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) in animal nutrition. These compounds show different chemical, metabolic, and nutritional characteristics, influencing their bioefficacy, especially in monogastric animals. The study delves into the statistical methods for comparing the bioefficacy of these methionine sources, providing insights into their roles in animal growth and feed consumption (Vázquez-Añón et al., 2017).

Methionine Supplementation in Dairy Production

Methionine is a critical amino acid in milk protein synthesis for dairy cows. 2-Hydroxy-4-methylthio-butanoic acid (HMTBa) is an alternative methionine source used in dairy production. A meta-analysis focusing on HMTBa supplementation highlights its impact on increasing blood methionine concentration and milk fat yield, offering significant benefits in dairy production (Feng et al., 2018).

Metabolism and Methionine Salvage in Plants

Methionine (Met) and S-adenosylmethionine (SAM), its activated form, are integral to several metabolic pathways in plants. The Met salvage cycle or Yang cycle, which involves the metabolism of 5'-methylthioadenosine (MTA), plays a crucial role in the synthesis and regulation of ethylene, nicotianamine, and polyamine biosynthesis. This review discusses the subcellular compartmentalization of Met and the importance of the Met salvage cycle in plant metabolism (Sauter et al., 2013).

Statistical Methods in Comparing Methionine Sources

The paper discusses appropriate statistical methods for comparing different methionine sources like DL-2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DLM). The study critically evaluates the use of a nonlinear common plateau asymptotic regression technique (NLCPAR) and its assumptions, suggesting that separate plateau models should be used when comparing these two products, providing a more accurate assessment of their relative bioefficacy (Kratzer & Littell, 2006).

Alkoxycarbonylation in Chemical Synthesis

The paper discusses the alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts, a process relevant in the chemical industry for resource saving and minimizing waste. This review aims to analyze literature data on the synthesis of esters by alkoxycarbonylation of phytogenic substrates under mild conditions, highlighting the potential of this process in the production of advanced chemical products and polymers (Sevostyanova & Batashev, 2023).

Safety And Hazards

“Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed . In case of contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

methyl N-[(methoxycarbonylamino)-methylsulfanylmethylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4S/c1-11-5(9)7-4(13-3)8-6(10)12-2/h1-3H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBXLYPOXVQKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=NC(=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956313
Record name Methyl hydrogen {[(methoxycarbonyl)imino](methylsulfanyl)methyl}carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate

CAS RN

34840-23-8
Record name Methyl N-[[(methoxycarbonyl)amino](methylthio)methylene]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34840-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl hydrogen {[(methoxycarbonyl)imino](methylsulfanyl)methyl}carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [[(methoxycarbonyl)amino](methylthio)methylene]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate
Reactant of Route 2
Reactant of Route 2
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate
Reactant of Route 3
Reactant of Route 3
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate
Reactant of Route 4
Reactant of Route 4
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate
Reactant of Route 5
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate
Reactant of Route 6
Reactant of Route 6
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.